molecular formula C24H27ClN4O5 B2773102 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate CAS No. 1351641-40-1

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate

Cat. No.: B2773102
CAS No.: 1351641-40-1
M. Wt: 486.95
InChI Key: DVLZKGTYEXIKCJ-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate is a useful research compound. Its molecular formula is C24H27ClN4O5 and its molecular weight is 486.95. The purity is usually 95%.
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Biological Activity

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-chlorobenzyl)acetamide oxalate, a compound characterized by the presence of a benzimidazole moiety, piperidine ring, and acetamide group, has garnered attention for its potential biological activities. The compound's structural components suggest possible interactions with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula: C24H27ClN4O5
  • Molecular Weight: 486.95 g/mol
  • IUPAC Name: 2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide; oxalic acid

The biological activity of this compound can be attributed to its structural features:

  • Benzimidazole Group: Known for its anticancer and antimicrobial properties, the benzimidazole moiety can interact with DNA and inhibit cell division.
  • Piperidine Ring: This structure is often associated with neuroactive compounds, suggesting potential effects on neurotransmitter systems.
  • Acetamide Functionality: Acetamides have been shown to possess analgesic and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds containing benzimidazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains and fungi.
  • Anticancer Potential: The ability of benzimidazole derivatives to inhibit cancer cell proliferation has been well-documented, particularly against colorectal cancer cell lines.

Antimicrobial Studies

A study on related benzimidazole derivatives showed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC):
    • Compound N1: MIC = 1.27 µM (against Staphylococcus aureus)
    • Compound N8: MIC = 1.43 µM (against Escherichia coli) .

Anticancer Studies

In vitro studies have assessed the anticancer activity of related compounds against human colorectal carcinoma cell lines (HCT116):

  • IC50 Values:
    • Compound N9: IC50 = 5.85 µM
    • Compound N18: IC50 = 4.53 µM (both showing higher potency than the standard drug 5-FU, IC50 = 9.99 µM) .

Case Studies

Several studies have explored the pharmacological potential of benzimidazole derivatives:

  • Study on Benzimidazole Derivatives: A series of benzimidazole compounds were synthesized and evaluated for their anticancer and antimicrobial properties. The findings suggested that modifications to the piperidine and acetamide groups could enhance biological activity .
  • Synthesis and Evaluation of Antimicrobial Activity: Another study focused on synthesizing new benzimidazole derivatives and testing their efficacy against various pathogens. Results indicated that certain structural modifications significantly increased their antimicrobial potency .

Data Summary Table

PropertyValue
Molecular FormulaC24H27ClN4O5
Molecular Weight486.95 g/mol
Antimicrobial Activity (MIC)Ranges from 1.27 to 2.65 µM
Anticancer Activity (IC50)Ranges from 4.53 to 9.99 µM

Properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O.C2H2O4/c23-19-6-2-1-5-18(19)13-24-22(28)15-26-11-9-17(10-12-26)14-27-16-25-20-7-3-4-8-21(20)27;3-1(4)2(5)6/h1-8,16-17H,9-15H2,(H,24,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLZKGTYEXIKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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